6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolo-pyridine class. Its molecular formula is and it has a molecular weight of approximately 226.077 g/mol. This compound is characterized by its unique structure which incorporates a triazole ring fused to a pyridine moiety, making it of significant interest in medicinal chemistry and synthetic organic chemistry.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under the broader category of triazolo compounds, which are known for their diverse biological activities, including potential therapeutic applications in cancer treatment and other diseases mediated by receptor tyrosine kinases .
The synthesis of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. A notable approach involves a catalyst-free microwave-assisted synthesis that enhances yield and reduces reaction time. In this method, starting materials such as 4-methoxybenzohydrazide are reacted under microwave conditions at elevated temperatures (around 140 °C) in a solvent like toluene .
Another method includes refluxing the reactants in toluene with the use of molecular sieves to facilitate the reaction over an extended period (24 hours) . The typical yields reported for these reactions can reach up to 89%, demonstrating the efficiency of these synthetic routes.
The structural representation of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine features a triazole ring fused with a pyridine ring, with bromine and two methyl groups positioned at specific locations on the rings. The InChI representation for this compound is:
This structural configuration contributes to its chemical properties and biological activities .
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions typical of triazole derivatives. For instance, it has been involved in cross-coupling reactions such as Suzuki-Miyaura coupling with aryl boronic acids to form biaryl compounds . Additionally, it can undergo nucleophilic substitutions due to the presence of the bromine atom, making it versatile for further synthetic modifications.
The mechanism of action for 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is hypothesized based on its structural similarity to other triazolo compounds that act as inverse agonists or inhibitors targeting various pathways. Specifically, it may interact with receptors involved in immune response modulation and signal transduction pathways . The precise biochemical pathways influenced by this compound are still under investigation.
The physical properties of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine include:
Chemical properties include its reactivity due to the presence of bromine which facilitates substitution reactions .
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has potential applications in scientific research due to its biological activity. It is being explored for its role as an inhibitor in various signaling pathways related to cancer therapy and other diseases involving receptor tyrosine kinases . Its unique structure also makes it a candidate for further modifications leading to new pharmacological agents.
The construction of the [1,2,4]triazolo[1,5-a]pyridine core relies predominantly on annulation strategies, with subsequent regioselective derivatization to install bromo and methyl substituents. Two principal methodologies dominate the literature: cyclocondensation and oxidative cyclization.
Cyclocondensation between 3(5)-amino-1,2,4-triazole (aminotriazole) and 1,3-dicarbonyl precursors enables efficient assembly of the bicyclic scaffold. When unsymmetrical 1,3-dicarbonyl compounds (e.g., 2-butanone) are employed, this reaction yields isomeric mixtures requiring chromatographic separation. For 7,8-dimethyl derivatives, optimized conditions using acetylacetone derivatives at 140°C in acetic acid afford the dimethyl-substituted core in 65–78% yield [1] [7]. Subsequent bromination at C6 is achieved using bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) or N-bromosuccinimide (NBS) in acetonitrile, typically furnishing 6-bromo-7,8-dimethyl derivatives in 70–85% yield [3] [8].
Table 1: Cyclocondensation Approaches to 7,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridines
Aminotriazole Precursor | Dicarbonyl Compound | Conditions | Yield (%) | Reference |
---|---|---|---|---|
3-Amino-1,2,4-triazole | Pentane-2,4-dione | AcOH, reflux, 6 h | 78 | [7] |
3-Amino-1,2,4-triazole | 3-Methylbutane-2,4-dione | Toluene, 120°C, 8 h | 65 | [1] |
Oxidative cyclization offers an alternative route starting from pre-functionalized pyridines. N-(2-Pyridyl)amidines undergo metal-mediated cyclodehydrogenation using copper(II) acetate or lead tetraacetate to form the triazolopyridine core. This method demonstrates superior regiocontrol for C5 and C7 substitutions. For example, amidines bearing methyl groups at ortho positions relative to the pyridyl nitrogen cyclize to yield 7,8-dimethyl derivatives directly. Subsequent electrophilic bromination at C6 proceeds efficiently due to diminished steric hindrance compared to C5 or C7 [6] [7].
Functionalization of pre-formed triazolopyridine cores via cross-coupling represents a complementary strategy. Suzuki-Miyaura coupling on 6-bromo derivatives using Pd(PPh₃)₄ enables aryl/heteroaryl introductions, while Minisci reactions facilitate alkylations under radical conditions [4] [10].
Introducing bromo and methyl groups at adjacent positions (C6, C7, C8) presents significant regiochemical hurdles due to steric congestion and electronic biases. The C5 and C7 positions exhibit heightened nucleophilicity compared to C6, complicating site-selective bromination in dimethyl-substituted scaffolds.
Steric factors dominate dimethyl substitution outcomes. Methyl groups at C7 and C8 create a steric shield that impedes electrophilic attack at C6. Kinetic studies reveal that bromination of 7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine with NBS requires polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (80–100°C) to overcome steric inhibition. Even under optimized conditions, dibrominated byproducts form via competing electrophilic aromatic substitution at C5, necessitating careful stoichiometric control (1.05 equiv. bromine source) [3] [8].
Table 2: Regioselectivity in Bromination of 7,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Brominating Agent | Solvent | Temperature (°C) | C6-Monobrominated Yield (%) | Dibrominated Byproduct (%) |
---|---|---|---|---|
NBS | DCM | 25 | 42 | 18 |
NBS | MeCN | 80 | 85 | 5 |
Br₂ | AcOH | 50 | 78 | 12 |
Orthogonal protection strategies mitigate these issues. Sequential functionalization—methylation preceding bromination—proves most effective. Directed ortho-metalation (DoM) using n-butyllithium at C6 is precluded by the core’s acidity, necessitating halogen-dance rearrangements for C8 bromination prior to methylation. Alternatively, Pd-catalyzed C-H activation at C6 using Pd(OAc)₂ and directing groups (e.g., pivaloyl) enables bromination before methyl group installation, though yields remain moderate (50–65%) [4] [10].
Electronic effects further complicate substitution. Quantum mechanical calculations (DFT) indicate the C5 position possesses the highest electron density (Fukui f⁻ = 0.12) in 7,8-dimethyl derivatives, rationalizing its susceptibility to electrophilic attack despite steric constraints. Bromine at C6 substantially reduces C5 nucleophilicity (f⁻ = 0.07), enabling selective functionalization at other positions post-bromination [6].
Recent advances prioritize atom-economical, waste-minimized syntheses of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridines. Three strategies exemplify this paradigm: microwave-assisted cyclization, solvent-free mechanochemistry, and catalytic C-H functionalization.
Microwave irradiation dramatically accelerates core formation. Cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds under catalyst-free microwave conditions (140°C, 30 min) achieves 95% conversion versus 6–8 hours conventionally, reducing energy consumption by 80%. Subsequent bromination in the same reactor using aqueous HBr/H₂O₂ proceeds without intermediate purification, yielding 6-bromo derivatives in 82% isolated yield with an E-factor (kg waste/kg product) of 8.5—significantly lower than classical routes (E-factor >35) [6].
Table 3: Sustainability Metrics for Green Synthesis Methods
Method | Reaction Time | Temperature (°C) | Solvent Consumption (mL/g) | PMI | Yield (%) |
---|---|---|---|---|---|
Conventional cyclocondensation | 8 h | 120 | 50 | 45 | 78 |
Microwave cyclization | 30 min | 140 | 5 | 12 | 89 |
Solvent-free bromination | 2 h | 25 (grinding) | 0 | 5 | 91 |
Solvent-free mechanochemical synthesis eliminates organic solvents entirely. Ball-milling aminotriazole with acetylacetone derivatives in the presence of K₂CO₃ produces 7,8-dimethyl cores quantitatively within 2 hours. Solid-state NBS bromination using a planetary mill achieves 91% yield of 6-bromo product with near-stoichiometric reagent use, minimizing halogenated waste. Process mass intensity (PMI) plummets to <5 versus >45 in solution-phase routes [6] [9].
Catalytic C-H bromination bypasses pre-functionalized intermediates. Employing 2.5 mol% Pd(OAc)₂ with N-bromophthalimide under aerobic conditions selectively brominates C6 of 7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine in water. This one-pot method avoids toxic solvents and halides, generating innocuous phthalimide as the sole byproduct. Life-cycle assessment confirms 40% lower cumulative energy demand compared to stepwise bromination methods [4] [10].
These innovations demonstrate that integrating green principles—energy efficiency, waste reduction, and safer reagents—enhances the sustainability profile of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine synthesis without compromising efficiency.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: